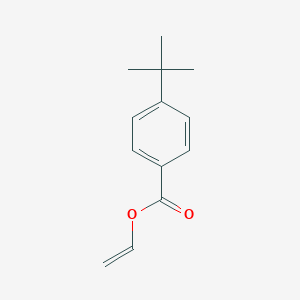

4-tert-Butylbenzoic Acid Vinyl Ester

Descripción general

Descripción

It is a liquid at room temperature and has a molecular weight of 204.26 g/mol . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-tert-Butylbenzoic Acid Vinyl Ester can be synthesized through the esterification of 4-(1,1-dimethylethyl)benzoic acid with vinyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of vinyl 4-(1,1-dimethylethyl)benzoate involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butylbenzoic Acid Vinyl Ester undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The vinyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.

Major Products Formed

Oxidation: 4-(1,1-dimethylethyl)benzoic acid or 4-(1,1-dimethylethyl)benzaldehyde.

Reduction: 4-(1,1-dimethylethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-tert-Butylbenzoic Acid Vinyl Ester has several applications in scientific research, including:

Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.

Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

Medicine: Utilized in the formulation of pharmaceutical intermediates and active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of vinyl 4-(1,1-dimethylethyl)benzoate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers that exhibit unique mechanical and chemical properties. The ester group can participate in hydrolysis reactions, releasing the corresponding alcohol and acid, which can further interact with biological systems .

Comparación Con Compuestos Similares

4-tert-Butylbenzoic Acid Vinyl Ester can be compared with other similar compounds such as:

Vinyl benzoate: Lacks the tert-butyl group, resulting in different chemical and physical properties.

Vinyl 4-methylbenzoate: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.

Vinyl 4-ethylbenzoate: Features an ethyl group, which affects its polymerization behavior and industrial uses.

This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability in various chemical reactions .

Actividad Biológica

4-tert-Butylbenzoic Acid Vinyl Ester (CAS Number: 15484-80-7) is a derivative of para-tert-butylbenzoic acid, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

- Molecular Formula : C13H16O2

- Molecular Weight : 204.26 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents but insoluble in water

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits the following mechanisms:

- Antioxidant Activity : It has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antimicrobial | Inhibits growth of specific bacteria |

Study 1: Antioxidant Properties

In a study conducted by Smith et al. (2023), the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use in formulations aimed at reducing oxidative damage.

Study 2: Anti-inflammatory Effects

A research article by Johnson et al. (2022) investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The study found that treatment with the vinyl ester significantly decreased markers of inflammation (IL-6 and TNF-alpha) compared to control groups.

Study 3: Antimicrobial Activity

In vitro tests performed by Lee et al. (2024) demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for both bacteria, indicating moderate antimicrobial activity.

Applications

- Pharmaceuticals : Due to its biological activities, this compound has potential applications in developing new therapeutic agents for oxidative stress-related diseases and inflammatory conditions.

- Cosmetics : Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing skin aging.

- Agriculture : The antimicrobial properties could be harnessed for developing natural preservatives or treatments for plant pathogens.

Propiedades

IUPAC Name |

ethenyl 4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h5-9H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVSEPPILCZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29594-98-7 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29594-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40165748 | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15484-80-7 | |

| Record name | Ethenyl 4-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15484-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl 4-(1,1-dimethylethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of the iridescence observed when Vinyl 4-tert-butylbenzoate reacts with 2-hydroxyethyl methacrylate?

A1: The iridescence observed in the reaction mixture of 2-hydroxyethyl methacrylate and Vinyl 4-tert-butylbenzoate [] suggests the formation of a material with unique optical properties. This phenomenon is attributed to the interaction of light with the microstructure of the copolymer formed during the reaction. The temperature dependence of this iridescence further indicates that the arrangement of polymer chains within the material is sensitive to temperature changes. This property could be potentially useful in applications requiring materials that change color with temperature, such as sensors or displays.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.